molecular formula C12H17NO2 B6355448 3-(3-Pyridinyl)-propanoic acid tert-butyl ester CAS No. 1107665-45-1

3-(3-Pyridinyl)-propanoic acid tert-butyl ester

Cat. No. B6355448
M. Wt: 207.27 g/mol
InChI Key: UCDNVUYQNXARMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)-propanoic acid tert-butyl ester, also known as 3-PPA-TBE, is an organic compound commonly used in scientific research. It is a tert-butyl ester of 3-(3-pyridinyl)-propanoic acid, a derivative of pyridine with a carboxylic acid group. 3-PPA-TBE is a versatile compound with applications in a variety of scientific fields, including biochemistry, pharmacology, and molecular biology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid. The resulting acid is then esterified with tert-butyl alcohol using a condensation reaction to form the final product.

Starting Materials
3-pyridinecarboxaldehyde, malonic acid, base, tert-butyl alcohol

Reaction
Step 1: React 3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form 3-(3-pyridinyl)propanoic acid., Step 2: Esterify the resulting acid with tert-butyl alcohol using a condensation reaction to form 3-(3-Pyridinyl)-propanoic acid tert-butyl ester.

Scientific Research Applications

3-(3-Pyridinyl)-propanoic acid tert-butyl ester is an important compound in scientific research, with applications in a variety of fields. In biochemistry, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In molecular biology, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is used as a substrate for the enzyme DNA polymerase, which is involved in the replication of DNA.

Mechanism Of Action

The mechanism of action of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is dependent on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it inhibits the enzyme’s activity, resulting in the accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine leads to an increased response of the post-synaptic neuron. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it inhibits the enzyme’s activity, resulting in the decreased production of prostaglandins. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it inhibits the enzyme’s activity, resulting in the decreased replication of DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester depend on the enzyme to which it binds. For example, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to acetylcholinesterase, it can lead to an increased response of the post-synaptic neuron, resulting in increased muscle contraction and increased alertness. Similarly, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to cyclooxygenase-2, it can lead to decreased production of prostaglandins, resulting in decreased inflammation and decreased pain. Finally, when 3-(3-Pyridinyl)-propanoic acid tert-butyl ester binds to DNA polymerase, it can lead to decreased replication of DNA, resulting in decreased cell growth and decreased cell division.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3-Pyridinyl)-propanoic acid tert-butyl ester in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to its use in lab experiments. For example, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester can be toxic if not handled properly, and it can be difficult to obtain in large quantities. Additionally, 3-(3-Pyridinyl)-propanoic acid tert-butyl ester is not always stable in solution, and it can be difficult to store for long periods of time.

Future Directions

The future directions for 3-(3-Pyridinyl)-propanoic acid tert-butyl ester research include exploring its potential applications in other scientific fields, such as organic chemistry and biotechnology. Additionally, further research could be done to improve the synthesis of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, as well as its stability in solution and storage. Finally, further research could be done to explore the potential therapeutic applications of 3-(3-Pyridinyl)-propanoic acid tert-butyl ester, such as its potential to treat neurological disorders, pain, and inflammation.

properties

IUPAC Name

tert-butyl 3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDNVUYQNXARMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(pyridin-3-yl)propanoate

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